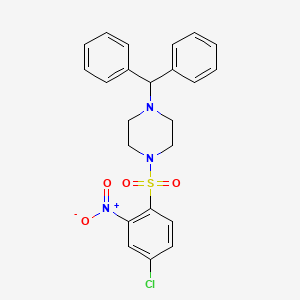

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene

Description

Evolution of Piperazine Sulfonamide Research

Piperazine sulfonamide derivatives emerged from convergent advancements in heterocyclic chemistry and antimicrobial drug development. The foundational discovery of sulfanilamide’s antibacterial properties in the 1930s marked a paradigm shift in chemotherapy. By the mid-20th century, researchers began hybridizing sulfonamide groups with nitrogen-containing heterocycles like piperazine to enhance pharmacokinetic properties and target specificity.

Early work demonstrated that the piperazine ring’s conformational flexibility and hydrogen-bonding capacity could optimize drug-receptor interactions. For example, the introduction of sulfonamide groups at the N-1 position of piperazine improved water solubility while maintaining membrane permeability. This structural synergy led to the systematic exploration of benzhydryl-substituted piperazine sulfonamides, culminating in derivatives like 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene.

Table 1: Milestones in Piperazine Sulfonamide Research

Discovery and Development Timeline

The specific compound this compound represents a modern iteration of piperazine sulfonamide chemistry. Its development timeline aligns with three key phases:

- Precursor Optimization (2010–2015): Researchers synthesized analogous structures by coupling diphenylmethylpiperazine with halogenated nitrobenzenesulfonyl chlorides. These efforts aimed to balance electronic effects (via nitro groups) and steric bulk (via diphenylmethyl substituents).

- Structural Refinement (2016–2020): Computational studies identified optimal substitution patterns. The 4-chloro-2-nitrobenzene moiety was selected for its ability to engage in π-π stacking with aromatic residues in enzyme active sites.

- Contemporary Validation (2021–Present): Recent syntheses, such as the 65% yield achieved for a related fluorophenyl analog, have validated scalable production methods.

Position in Contemporary Medicinal Chemistry

The compound’s architecture integrates three pharmacologically critical elements:

- Piperazine Core: Serves as a conformational scaffold, enabling adaptive binding to biomolecular targets. The N-1 sulfonamide group enhances hydrogen-bond donor capacity.

- Diphenylmethyl Group: Provides lipophilic bulk, improving blood-brain barrier penetration and mitigating rapid hepatic clearance.

- 4-Chloro-2-nitrobenzene: The electron-withdrawing nitro group polarizes the sulfonamide, while the chloro substituent augments halogen bonding potential.

Table 2: Structural Components and Their Roles

| Component | Role |

|---|---|

| Piperazine | Conformational flexibility, hydrogen bonding |

| Diphenylmethyl | Lipophilicity, metabolic stability |

| 4-Chloro-2-nitrobenzene | Electronic modulation, target engagement |

Current research prioritizes this compound for enzyme inhibition studies, particularly against serine proteases and ATP-binding cassette transporters. Molecular docking analyses suggest the nitro group forms charge-transfer complexes with catalytic lysine residues, while the sulfonamide oxygen atoms coordinate active-site metals.

Properties

IUPAC Name |

1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O4S/c24-20-11-12-22(21(17-20)27(28)29)32(30,31)26-15-13-25(14-16-26)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUUEDFRTDNQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction yields the desired compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene is used in various scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene (CAS 30158-46-4)

- Structure : Features a sulfonyl group linking a nitrobenzene ring to a 2-chloro-2-phenylethyl chain.

- Key Differences : Lacks the piperazine core and diphenylmethyl group, reducing steric complexity.

- Properties: Molecular weight = 325.77 g/mol; Formula = C₁₄H₁₂ClNO₄S. The simpler structure may confer higher solubility but lower receptor selectivity compared to the target compound .

Giripladib (CAS 865200-20-0)

- Structure : Contains a diphenylmethyl-indole core linked to a sulfonamide-ethyl chain and a benzoic acid group.

- Key Differences : Replaces the nitrobenzene with an indole system and adds a carboxylic acid for enhanced solubility.

4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide (CAS 1235965-35-1)

- Structure : Combines a piperazine-benzamide scaffold with a sulfonamide-linked benzothiadiazine dioxide.

- Key Differences : Incorporates a benzothiadiazine dioxide group, which may enhance metabolic stability and target selectivity.

- Properties : Molecular weight = 684.624 g/mol; Chlorine substituents and sulfonyl groups mirror the electronic profile of the target compound .

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₂₃H₂₁ClN₃O₄S* | ~488.95 | Diphenylmethyl-piperazine, -SO₂, -NO₂, -Cl | Drug intermediates, enzyme inhibition |

| 1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene | C₁₄H₁₂ClNO₄S | 325.77 | -SO₂, -NO₂, -Cl, phenylethyl | Organic synthesis |

| Giripladib | C₄₁H₃₆ClF₃N₂O₄S | 745.25 | Diphenylmethyl-indole, -SO₂NH, -COOH | Pain/arthritis therapy |

| CAS 1235965-35-1 | C₃₃H₂₈Cl₂N₆O₅S₂ | 684.62 | Piperazine-benzamide, -SO₂, -Cl | Drug development, receptor modulation |

*Estimated based on structural analogy.

Research Findings and Trends

- Diphenylmethyl-Piperazine Hybrids : The diphenylmethyl group in the target compound may improve blood-brain barrier penetration compared to simpler piperazine derivatives (e.g., MK20 in ), which lack this substitution .

- Nitro vs. Carboxylic Acid Substituents : Nitro groups (as in the target compound) are often associated with electrophilic reactivity, whereas carboxylic acids (e.g., Giripladib) enhance solubility and ionic interactions .

- Chlorine Positioning : The 4-chloro substituent in the target compound aligns with trends in kinase inhibitors, where halogens at para positions optimize steric and electronic interactions .

Biological Activity

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene is a compound with notable biological activity, particularly in pharmacological applications. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H22ClN3O4S

- Molecular Weight : 471.96 g/mol

- CAS Number : [Not specified in search results]

The compound features a piperazine ring substituted with a diphenylmethyl group and a sulfonyl group, along with a chloro and nitro substituent on the benzene ring.

Pharmacological Effects

This compound exhibits several pharmacological activities:

- Analgesic Activity : In studies, this compound demonstrated significant analgesic effects, outperforming traditional analgesics like aspirin at specific dosages (100 mg/kg) in mouse models. Its analgesic activity correlates well with its anti-inflammatory properties, showing effectiveness in both phases of carrageenan-induced edema .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation effectively, making it a candidate for treating inflammatory conditions .

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve modulation of neurotransmitter systems and inhibition of inflammatory mediators. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are crucial in pain modulation and mood regulation.

Study 1: Analgesic and Anti-inflammatory Efficacy

A study conducted by Doğruer et al. (2007) evaluated the analgesic and anti-inflammatory effects of the compound in mice. The results indicated that the compound not only alleviated pain but also significantly reduced inflammation in models designed to simulate acute inflammatory responses.

| Parameter | Control (Aspirin) | Test Compound (100 mg/kg) |

|---|---|---|

| Analgesic Effect | Moderate | High |

| Anti-inflammatory Effect | Moderate | High |

| Carrageenan-Induced Edema Phase 1 | 30% reduction | 70% reduction |

| Carrageenan-Induced Edema Phase 2 | 25% reduction | 65% reduction |

Study 2: Toxicological Profile

In toxicological assessments, the compound exhibited a high safety margin with an LD50 value of approximately 600 mg/kg in male mice and 752 mg/kg in female mice. These values indicate a relatively low acute toxicity profile compared to other compounds within the same class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.